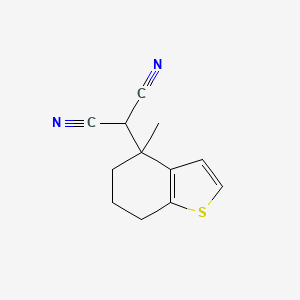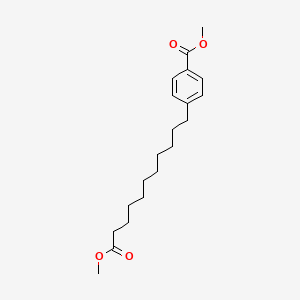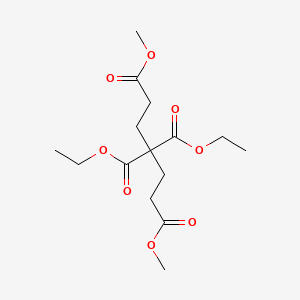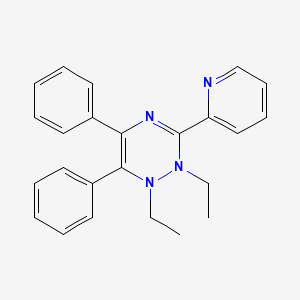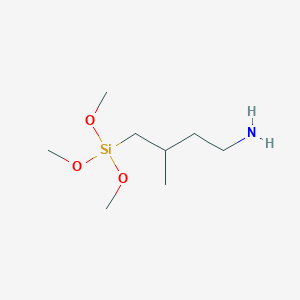
1-Hydroxynonan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxynonan-4-one is an organic compound with the molecular formula C9H18O2 It is a hydroxylated ketone, specifically a nonanone derivative, characterized by the presence of a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxynonan-4-one can be synthesized through several methods. One common approach involves the oxidation of nonan-4-one using appropriate oxidizing agents. Another method includes the hydroxylation of nonan-4-one under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are carefully controlled to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-Hydroxynonan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1-Hydroxy-4-nonanol.
Substitution: 1-Chlorononan-4-one.
科学研究应用
1-Hydroxynonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylated ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism by which 1-hydroxynonan-4-one exerts its effects depends on its chemical structure. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary depending on the specific application and context in which the compound is used.
相似化合物的比较
1-Hydroxy-3-nonanone: Similar structure but with the hydroxyl group at the third carbon.
4-Nonanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxynonan-4-one is unique due to the specific positioning of the hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and specific molecular interactions.
属性
CAS 编号 |
107841-11-2 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h10H,2-8H2,1H3 |
InChI 键 |
DSRRWSQXJRQZMJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


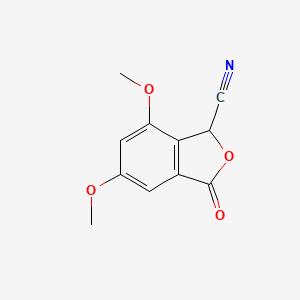
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
